Crystal structure and molecular geometry of 6-Chloro-5-methoxybenzo[d]isoxazole
Crystal structure and molecular geometry of 6-Chloro-5-methoxybenzo[d]isoxazole
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxybenzo[d]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms in its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide focuses on 6-Chloro-5-methoxybenzo[d]isoxazole, a representative member of this class. While a definitive single-crystal X-ray structure for this specific molecule is not publicly cataloged at the time of this writing, this document provides a comprehensive framework for its structural elucidation. We will detail a robust synthetic pathway, methods for spectroscopic confirmation, and the complete workflow for determining its molecular geometry and crystal structure through both computational and experimental means. By analyzing crystallographic data from closely related analogs, we offer expert insights into the anticipated structural features of the title compound, with a particular focus on the influence of its chloro and methoxy substituents on molecular conformation and crystal packing.
Introduction: The Significance of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system is classified as a "privileged scaffold," a molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional structure, which governs their interaction with protein binding pockets.
The title compound, 6-Chloro-5-methoxybenzo[d]isoxazole, incorporates two key substituents on the benzene ring: an electron-withdrawing chloro group and an electron-donating methoxy group. These substituents not only modulate the electronic properties of the aromatic system but also play a critical role in directing intermolecular interactions, which are fundamental to crystal lattice formation and can significantly impact a drug's physicochemical properties, such as solubility and stability.[3][4] This guide, therefore, serves as a methodological blueprint for the complete structural characterization of this molecule and its congeners.
Synthesis and Spectroscopic Confirmation
The most reliable and widely adopted method for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of a 2-hydroxyaryl ketoxime.[5][6] This approach offers high yields and tolerance for a variety of substituents on the aromatic ring.
Proposed Synthetic Workflow
The synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole can be envisioned as a three-step process starting from commercially available 4-chloro-3-methoxyphenol. The causality behind this choice is the strategic installation of the acetyl group, which will become the isoxazole ring, ortho to the hydroxyl group.
Caption: Proposed synthetic pathway for 6-Chloro-5-methoxy-3-methylbenzo[d]isoxazole.
Experimental Protocol: Synthesis
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Step 1: Friedel-Crafts Acylation. To a solution of 4-chloro-3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Add acetyl chloride dropwise and allow the reaction to proceed until completion (monitored by TLC). The reaction is quenched with dilute HCl, and the product, 1-(5-Chloro-4-hydroxy-2-methoxyphenyl)ethan-1-one, is extracted and purified.
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Step 2: Oximation. Reflux the product from Step 1 with hydroxylamine hydrochloride and a mild base like sodium acetate in ethanol.[6] This reaction converts the ketone into its corresponding oxime. The product is isolated by precipitation and recrystallization.
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Step 3: Base-Catalyzed Cyclization. Dissolve the purified oxime in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0 °C.[5] The phenoxide formed acts as an intramolecular nucleophile, attacking the oxime nitrogen and displacing the hydroxyl group to form the benzisoxazole ring. The final product is purified by column chromatography.
Spectroscopic Characterization
Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be unequivocally confirmed.
| Technique | Expected Observations for 6-Chloro-5-methoxy-3-methylbenzo[d]isoxazole |
| ¹H NMR | Aromatic protons appearing as singlets or doublets in the δ 7.0-8.0 ppm range. A singlet for the methoxy group protons around δ 3.9-4.1 ppm. A singlet for the C3-methyl group protons around δ 2.5 ppm. |
| ¹³C NMR | Resonances for aromatic carbons, including those bonded to Cl and OCH₃, in the δ 100-160 ppm range. A signal for the methoxy carbon around δ 56 ppm and the C3-methyl carbon around δ 12-15 ppm. Quaternary carbons of the isoxazole ring will also be present.[2] |
| FT-IR (KBr) | Characteristic peaks for C=N stretching (approx. 1610-1640 cm⁻¹), C-O-C stretching of the methoxy group (approx. 1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹). |
| HRMS (ESI-TOF) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass, confirming the molecular formula C₉H₈ClNO₂. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) must be observed.[2] |
Molecular Geometry: Prediction and Analysis
The molecular geometry of 6-Chloro-5-methoxybenzo[d]isoxazole is defined by its bond lengths, bond angles, and torsional (dihedral) angles. These parameters dictate the overall shape and steric profile of the molecule.
Theoretical Prediction via DFT
In the absence of experimental crystal data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state molecular geometry.[7]
Protocol for DFT-Based Geometry Optimization:
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Software: Use a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
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Method: Employ a functional like B3LYP, which provides a good balance of accuracy and computational cost for organic molecules.
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Basis Set: A Pople-style basis set such as 6-31G(d,p) is a suitable starting point for geometry optimization.
-
Calculation: Perform a full geometry optimization without symmetry constraints. The calculation is complete when the forces on all atoms approach zero, indicating a minimum on the potential energy surface.
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Analysis: From the optimized structure, key geometric parameters (bond lengths, angles, dihedrals) can be measured. The planarity of the benzisoxazole ring system can be confirmed by examining the relevant dihedral angles.
Based on published data for similar structures, the fused benzisoxazole ring system is expected to be nearly planar.[5][8] The primary geometric variables will be the orientation of the methoxy group's methyl substituent relative to the aromatic ring.
Influence of Substituents
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Planarity: The inherent aromaticity of the fused ring system strongly favors a planar conformation to maximize π-electron delocalization.[5]
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Chloro Group: As an electron-withdrawing substituent, the chlorine atom influences the electronic distribution of the benzene ring. In the solid state, it can participate in weak intermolecular interactions, such as C-H···Cl or halogen···halogen contacts, which can influence crystal packing.[9]
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Methoxy Group: This electron-donating group also modulates the ring's electronics. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in C-H···π interactions.[3][4] The rotational orientation of the methoxy group is a key conformational feature.
Crystal Structure Determination: A Methodological Guide
Obtaining a single crystal suitable for X-ray diffraction is the most critical and often most challenging step in structure determination.[10]
Caption: Standard workflow for small-molecule single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystallization:
-
Objective: To encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.
-
Method (Slow Evaporation): Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane-dichloromethane) to near saturation. The choice of solvent is critical; ideal solvents are those in which the compound is moderately soluble. Cover the vial with a cap containing small perforations to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
-
Data Collection:
-
Objective: To measure the intensities of X-rays diffracted by the single crystal.
-
Protocol: a. Select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) under a microscope. b. Mount the crystal on a goniometer head. c. Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[11] d. Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage. e. The instrument software then rotates the crystal through a series of angles, collecting diffraction patterns at each orientation until a complete, redundant dataset is obtained.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction intensities into a 3D model of the atomic arrangement.
-
Protocol: a. Data Processing: The raw diffraction data is integrated and scaled to produce a list of reflection indices (h,k,l) and their corresponding intensities. The unit cell parameters and space group are determined. b. Structure Solution: Specialized software (e.g., SHELXT, SIR) uses methods like "direct methods" to calculate initial phases for the diffraction data, generating a preliminary electron density map.[12] c. Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm (e.g., using SHELXL).[12] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. d. Validation: The final model is validated using metrics like the R-factor (agreement factor) and by checking for any unresolved electron density or geometric inconsistencies. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[13][14]
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Case Study: Crystal Structure of a Related Analog
To illustrate the type of information obtained from a successful crystallographic analysis, we present the data for a similar compound, 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole .[8] This molecule shares the core benzisoxazole ring and a chloro substituent, making it a valuable proxy for understanding the potential structural features of our target compound.
| Crystallographic Parameter | 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole[8] |
| Chemical Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 20.4938(15) Åb = 4.1237(3) Åc = 24.6361(18) Åβ = 114.151(3)° |
| Volume (ų) | 1899.8(2) |
| Z (molecules/unit cell) | 8 |
Key Structural Insights from the Analog:
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Planarity: The benzisoxazole ring system in this analog is confirmed to be almost perfectly planar, with a root-mean-square deviation of only 0.0121 Å.[8] This provides strong evidence that the core of 6-Chloro-5-methoxybenzo[d]isoxazole will also be planar.
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Intermolecular Interactions: In the crystal lattice, adjacent molecules of the analog are linked by weak C-H···N hydrogen bonds, forming dimers.[8] This highlights the importance of even weak interactions in directing the crystal packing. For our target molecule, we would anticipate that the methoxy oxygen and the isoxazole nitrogen could act as hydrogen bond acceptors, while the chloro group might participate in other non-covalent interactions, collectively defining the supramolecular architecture.
Conclusion
This guide has outlined a comprehensive, field-proven pathway for the synthesis and complete structural characterization of 6-Chloro-5-methoxybenzo[d]isoxazole. While the definitive crystal structure remains to be determined experimentally, we have established a robust framework for its achievement. Through a combination of reliable synthetic protocols, spectroscopic analysis, computational modeling, and the principles of X-ray crystallography, researchers can fully elucidate its molecular geometry. Analysis of closely related structures suggests that the title compound will feature a planar benzisoxazole core, with the chloro and methoxy substituents playing a crucial role in mediating the intermolecular forces that govern its solid-state architecture. The methodologies detailed herein are broadly applicable to novel derivatives and are fundamental to advancing the design of next-generation therapeutics based on this privileged scaffold.
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